Hsd17B13-IN-19 is a potent inhibitor of hydroxysteroid 17-beta-dehydrogenase 13, an enzyme implicated in lipid metabolism and associated with various liver diseases, including non-alcoholic fatty liver disease. The compound has gained attention for its potential therapeutic applications in managing these conditions due to its significant inhibitory activity, characterized by an IC50 of less than 0.1 µM against estradiol .
Hsd17B13-IN-19 was developed as part of ongoing research into the role of hydroxysteroid 17-beta-dehydrogenase 13 in hepatic lipid metabolism and its association with liver diseases. The compound is synthesized and characterized by various research institutions and pharmaceutical companies focusing on metabolic disorders .
Hsd17B13-IN-19 belongs to the class of hydroxysteroid dehydrogenase inhibitors, specifically targeting the 17-beta-hydroxysteroid dehydrogenase family. This family is involved in the interconversion of steroid hormones and plays a crucial role in metabolic processes related to fatty acids, cholesterol, and bile acids .
The synthesis of Hsd17B13-IN-19 involves several chemical reactions designed to optimize its inhibitory properties against hydroxysteroid 17-beta-dehydrogenase 13. The specific synthetic route has not been fully disclosed in public literature, but it typically includes:
The synthesis is likely optimized through iterative testing of reaction conditions (temperature, solvent choice, catalysts) to enhance yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm the structure and purity of Hsd17B13-IN-19 throughout the synthesis process .
While exact structural data (e.g., bond lengths, angles) are not provided in the search results, computational modeling based on known structures of related compounds suggests that Hsd17B13-IN-19 may exhibit specific interactions with key residues within the active site of hydroxysteroid 17-beta-dehydrogenase 13 .
Hsd17B13-IN-19 primarily acts through competitive inhibition of hydroxysteroid 17-beta-dehydrogenase 13. This mechanism involves:
The kinetics of inhibition can be analyzed using various biochemical assays where varying concentrations of Hsd17B13-IN-19 are tested against fixed amounts of substrate to determine the inhibition constants and confirm its potency .
The mechanism by which Hsd17B13-IN-19 exerts its effects involves:
While specific physical properties such as melting point or boiling point are not detailed in the available literature, compounds similar to Hsd17B13-IN-19 typically exhibit moderate solubility in organic solvents and limited solubility in water due to their hydrophobic characteristics.
Chemical properties include stability under physiological conditions, reactivity with biological targets (i.e., hydroxysteroid 17-beta-dehydrogenase 13), and potential for metabolic degradation within biological systems. Detailed studies on these properties are essential for assessing the compound's suitability for therapeutic applications .
Hsd17B13-IN-19 is primarily researched for its potential applications in treating metabolic disorders associated with liver diseases. Its ability to inhibit hydroxysteroid 17-beta-dehydrogenase 13 positions it as a candidate for:
By understanding its biochemical interactions and effects on lipid metabolism, researchers aim to develop effective treatments that could mitigate liver-related health issues .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3